molecular formula C5H9F2NO B13015910 3-Amino-1-(difluoromethyl)cyclobutan-1-ol CAS No. 1423034-51-8

3-Amino-1-(difluoromethyl)cyclobutan-1-ol

Katalognummer: B13015910
CAS-Nummer: 1423034-51-8
Molekulargewicht: 137.13 g/mol
InChI-Schlüssel: ZGQODFLUYKNYAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(difluoromethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H9F2NO and a molecular weight of 137.13 g/mol This compound is characterized by the presence of an amino group, a difluoromethyl group, and a cyclobutanol ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(difluoromethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(difluoromethyl)cyclobutan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutanol compounds .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(difluoromethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(difluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(difluoromethyl)cyclobutan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1423034-51-8

Molekularformel

C5H9F2NO

Molekulargewicht

137.13 g/mol

IUPAC-Name

3-amino-1-(difluoromethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H9F2NO/c6-4(7)5(9)1-3(8)2-5/h3-4,9H,1-2,8H2

InChI-Schlüssel

ZGQODFLUYKNYAB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(F)F)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.